3-(N,4-dimethylphenylsulfonamido)-N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
3-(N,4-dimethylphenylsulfonamido)-N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that features a sulfonamide group, a furan ring, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N,4-dimethylphenylsulfonamido)-N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-dimethylphenylamine with sulfonyl chloride under basic conditions.
Introduction of the furan ring: The furan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction.
Methylation: The final step involves the methylation of the benzene ring to introduce the trimethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the methyl groups.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitro compounds.
Major Products
Oxidation: Oxidized derivatives of the furan ring and methyl groups.
Reduction: Amines and other reduced forms of the sulfonamide group.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to the sulfonamide group.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Antimicrobial Agents: The sulfonamide group is known for its antimicrobial properties.
Cancer Research: Potential use in the development of anti-cancer drugs.
Industry
Materials Science: Use in the development of new materials with specific properties.
Chemical Manufacturing: Intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-(N,4-dimethylphenylsulfonamido)-N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The furan ring and methyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with similar sulfonamide groups, such as sulfamethoxazole.
Furan Derivatives: Compounds containing furan rings, such as furfural.
Trimethylbenzenes: Compounds with trimethylbenzene structures, such as mesitylene.
Uniqueness
3-(N,4-dimethylphenylsulfonamido)-N-(furan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a sulfonamide group and a furan ring in the same molecule is relatively rare, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,4,6-trimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S2/c1-15-8-10-20(11-9-15)31(27,28)24(5)21-16(2)13-17(3)22(18(21)4)30(25,26)23-14-19-7-6-12-29-19/h6-13,23H,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIHJOFKLJRADW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C(=C(C=C2C)C)S(=O)(=O)NCC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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